molecular formula C11H20O5 B231067 [(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol CAS No. 19139-74-3

[(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

Cat. No.: B231067
CAS No.: 19139-74-3
M. Wt: 232.27 g/mol
InChI Key: FBIWGPWXTDOFQR-UHFFFAOYSA-N
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Description

This compound is a polyoxygenated bicyclic ether featuring two 1,3-dioxolane rings and a hydroxymethyl group. Its stereochemistry is defined by the (4R,5S) configuration in the primary dioxolane ring and the (4S) configuration in the secondary dioxolane substituent. The molecule serves as a chiral building block in organic synthesis, particularly in the preparation of natural products and pharmaceutical intermediates. Its rigid bicyclic structure enhances stereochemical control during synthetic transformations, making it valuable for asymmetric synthesis .

Preparation Methods

The construction of 1,3-dioxolane rings is central to synthesizing the target compound. A widely cited method involves the acid-catalyzed acetalization of diol precursors with ketones or aldehydes. For instance, 3-halogeno-1,2-propanediol derivatives serve as critical intermediates, as demonstrated in a patent describing the preparation of 4-halogenomethyl-1,3-dioxolanes . Reacting 3-chloro-1,2-propanediol with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid (pTSA) generates the monoprotected dioxolane intermediate. This step typically employs solvents like tetrahydrofuran (THF) or 1,4-dioxane at reflux temperatures (80–100°C), achieving yields of 70–85% .

A critical refinement involves using alkali metal bromides (e.g., NaBr or KBr) as reaction promoters, which enhance the nucleophilicity of the intermediate and suppress side reactions . For example, adding 0.5 equivalents of NaBr accelerates the acetalization of 3-bromo-1,2-propanediol with 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde , yielding the bis-dioxolane precursor in 78% efficiency .

Stereoselective Synthesis via Chiral Auxiliaries and Catalysts

Achieving the (4R,5S) and (4S) configurations necessitates enantioselective methods. A PhD thesis on asymmetric catalysis highlights the use of Zr(OfBu)₄ paired with (R)-BINOL ligands to enforce anti-selectivity in aldol-like cyclization steps . Applying this to dioxolane synthesis, the Zr catalyst directs the nucleophilic addition of a glyceraldehyde derivative to a protected aldehyde, establishing the (4S) configuration with 94% enantiomeric excess (ee) .

Further stereochemical control is achieved through dynamic kinetic resolution . For example, treating a racemic mixture of 4-hydroxy-2,2-dimethyl-1,3-dioxolane with (S)-1-phenylethylamine induces selective crystallization of the (4R,5S)-diastereomer, as reported in a recent enantioselective synthesis . This method, performed in acetonitrile at 70°C, isolates the desired stereoisomer with >99% diastereomeric purity after three recrystallizations .

Functional Group Interconversion: Methanol Group Introduction

Introducing the methanol moiety at the 4-position requires precise deprotection or reduction. A two-step protocol involves:

  • Benzyl Protection : The hydroxyl group of an intermediate dioxolane is protected as a benzyl ether using benzyl bromide and NaH in THF (0°C to rt, 12 h) .

  • Hydrogenolytic Deprotection : Catalytic hydrogenation over 5% Pd/C in methanol (8 psi H₂, 3 h) cleaves the benzyl group, yielding the primary alcohol .

Alternative routes employ acyloxymethyl intermediates . For instance, reacting 4-chloromethyl-1,3-dioxolane with potassium acetate in acetone (50°C, 6 h) forms the acetylated derivative, which is hydrolyzed with aqueous K₂CO₃ to release the methanol group .

Purification and Analytical Validation

Table 1. Purification Methods and Yields

StepTechniqueSolvent SystemYield (%)Purity (%)
AcetalizationColumn ChromatographyHexane/EtOAc (3:1)7895
Stereoisomer SeparationRecrystallizationEtOAc/iPrOH (3:1)65>99
DeprotectionSilica Gel ChromatographyDCM/MeOH (9:1)6098

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA) confirms enantiopurity, while ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate structural integrity .

Challenges and Optimization Strategies

Key challenges include minimizing epimerization during acidic or basic conditions. Substituting HCl with camphorsulfonic acid (10 mol%) in acetalization steps reduces racemization, preserving >90% ee . Additionally, using subcritical water (150°C, 10 bar) as a solvent enhances reaction rates and green metrics, achieving comparable yields to traditional solvents .

Chemical Reactions Analysis

Types of Reactions

[(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to D-arabitol or

Biological Activity

The compound [(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is a complex organic molecule that belongs to the class of 1,3-dioxolanes. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The focus of this article is to explore its biological activity, including antibacterial and antifungal properties, as well as its role in synthetic organic chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C11H18O5C_{11}H_{18}O_5, and it features a unique arrangement of dioxolane rings that contribute to its reactivity and biological properties. The stereochemistry at the 4R and 5S positions plays a crucial role in determining its biological activity.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups in carbohydrate derivatives. This approach allows for selective reactions that enhance the compound's utility in biological studies. Various synthetic routes have been documented, employing catalysts like Montmorillonite K10 for efficient yields .

Antibacterial Activity

Research has shown that 1,3-dioxolane derivatives exhibit significant antibacterial properties. In a study examining a series of dioxolanes similar to our compound, several showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .

CompoundTarget BacteriaMIC (µg/mL)
Dioxolane 1Staphylococcus aureus625
Dioxolane 2Staphylococcus epidermidis1250
Dioxolane 3Enterococcus faecalis625

Antifungal Activity

The antifungal potential of dioxolane derivatives has also been explored. Notably, compounds tested against Candida albicans displayed promising antifungal activity. In particular, derivatives similar to this compound were found to be effective against this yeast strain .

CompoundTarget FungusActivity
Dioxolane ACandida albicansSignificant
Dioxolane BCandida albicansModerate

The mechanism by which these compounds exert their biological effects is not fully understood but may involve disruption of bacterial cell wall synthesis or interference with fungal cell membrane integrity. The presence of multiple hydroxyl groups in the structure suggests potential interactions with cellular targets that could lead to antimicrobial effects.

Case Studies

In one notable case study involving the synthesis and evaluation of enantiomerically pure dioxolanes, researchers found that specific stereochemical configurations significantly influenced antibacterial potency. The study highlighted how modifications at the dioxolane rings could enhance or diminish biological activity .

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. The presence of dioxolane rings makes it an excellent candidate for use as a protecting group for carbonyl compounds. Protecting groups are essential in multi-step synthesis to prevent unwanted reactions during subsequent steps .

Solvent Systems

The compound has been studied as a potential solvent in various chemical reactions. For instance, a case study highlighted its use as a bio-based solvent alternative to traditional aprotic solvents. This application is particularly relevant in green chemistry initiatives aimed at reducing the environmental impact of chemical processes .

Polymer Chemistry

The compound is also utilized in the production of polymers. Its structural characteristics allow it to be incorporated into polymer matrices, enhancing properties such as flexibility and thermal stability. This makes it valuable for manufacturing rubber products and plastic composites .

Pharmaceutical Applications

In the pharmaceutical industry, compounds with dioxolane structures are often investigated for their biological activities. The specific stereochemistry of [(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol may confer unique pharmacological properties that could be explored in drug development .

Case Study 1: Bio-Based Solvents

A research article examined the development of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an eco-friendly solvent alternative. The study demonstrated that using this compound could significantly reduce the environmental footprint associated with traditional solvents while maintaining efficiency in chemical reactions .

Case Study 2: Polymer Applications

Another study focused on the incorporation of dioxolane derivatives into polymer formulations. The results indicated that these compounds improved mechanical properties and thermal resistance of the resulting materials. This application is critical for advancing materials used in various industries including automotive and electronics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol, and how do reaction conditions influence stereochemical outcomes?

  • The compound is synthesized via multi-step strategies involving protecting group chemistry and stereoselective reactions. For example, a key intermediate can be prepared by reacting tert-butyl azo dicarboxylate with triphenylphosphine and 4-methoxyphenol in dry CH₂Cl₂, followed by hydrolysis and purification steps to achieve 93% purity . Stereoselectivity is controlled by chiral auxiliaries (e.g., dihydrofuro[3,4-d][1,3]dioxol-4-one derivatives) and reducing agents like NaBH₄ . Solvent choice (e.g., THF vs. CH₂Cl₂) and temperature are critical for minimizing epimerization .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential for characterization?

  • Comprehensive characterization includes:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and regiochemistry (e.g., δ 1.35–1.45 ppm for geminal dimethyl groups) .
  • Mass spectrometry : HRMS (ESI+) for molecular ion verification (e.g., m/z 299.1661 [M+Na⁺]) .
  • Optical rotation : Specific rotation values (e.g., [α]²³D = +3.73 in CHCl₃) to confirm enantiopurity .
  • IR spectroscopy : Peaks at ~3400 cm⁻¹ (OH stretch) and 1250–1100 cm⁻¹ (C-O-C ether linkages) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Store at 0–6°C in airtight, light-protected containers due to its sensitivity to hydrolysis and oxidation. The presence of labile dioxolane rings necessitates inert atmosphere handling .

Advanced Research Questions

Q. How can conflicting data on the thermodynamic stability of dioxolane isomers be resolved?

  • Computational studies (e.g., DFT calculations) reveal that [(4R,5S)-configured dioxolanes are 1.7 kcal/mol more stable than six-membered ring isomers due to reduced axial methyl group repulsion . Experimental validation via kinetic trapping (low-temperature reactions) and HPLC monitoring of isomer ratios can reconcile discrepancies between computational predictions and empirical observations .

Q. What strategies optimize stereochemical fidelity during large-scale synthesis?

  • Key approaches include:

  • Chiral pool synthesis : Use enantiopure starting materials like (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol to avoid racemization .
  • Protecting group synergy : Temporary silyl ethers (e.g., tert-butyldimethylsilyl) to shield hydroxyl groups during coupling reactions .
  • Catalytic asymmetric methods : Transition metal catalysts (e.g., Pd or Ru complexes) for enantioselective C-O bond formation .

Q. How does this compound serve as a building block in natural product synthesis?

  • It is a critical intermediate in the total synthesis of palmerolide C and L-783,277 , where its dioxolane moiety directs regioselective glycosylation or polyketide chain elongation . For example, in palmerolide C synthesis, the compound undergoes TBS protection and alkyne coupling to construct the macrocyclic core .

Q. What experimental and computational methods address contradictions in reaction kinetics for acid-catalyzed hydrolysis?

  • Kinetic isotope effects (KIE) : Deuterium labeling of hydroxyl groups to study rate-determining steps .
  • pH-rate profiling : Identify protonation states of intermediates under varying acidic conditions.
  • MD simulations : Model transition states to explain deviations between theoretical and observed hydrolysis rates .

Q. Methodological Challenges and Solutions

Q. Why do some synthetic routes yield suboptimal enantiomeric excess (ee), and how can this be corrected?

  • Low ee often stems from incomplete stereochemical control during nucleophilic additions (e.g., Grignard reactions). Solutions:

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) to resolve enantiomers post-synthesis .
  • Dynamic kinetic resolution (DKR) : Employ enzymes (e.g., lipases) or organocatalysts to invert undesired stereocenters .

Q. How can conflicting NMR assignments for geminal dimethyl groups be resolved?

  • NOESY/ROESY experiments : Detect through-space correlations to distinguish between axial and equatorial methyl orientations.
  • Variable-temperature NMR : Monitor splitting patterns at low temperatures to reduce signal averaging .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison

Compound Name Key Structural Features Stereochemistry Reference
[(4R,5S)-5-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol Bicyclic dioxolane system with hydroxymethyl group (4R,5S)/(4S) [1], [13]
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol (Solketal) Monocyclic dioxolane with hydroxymethyl group Racemic or (4R)/(4S) [6], [19]
[(4R,5S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol Monocyclic dioxolane with TBDMS-protected hydroxymethyl group (4R,5S) [2], [5]
(5S)-5-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2(5H)-furanone Dioxolane fused to a dihydroxyfuranone ring (ascorbic acid derivative) (5S)/(4S) [11]
(3aR,5S,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol Tricyclic system combining dioxolane and tetrahydrofuran rings (3aR,5S,6S,6aR)/(4R) [12]

Physical and Chemical Properties

Table 2: Comparative Physical Data

Compound Name Purity/Yield Optical Rotation ([α]D) Rf Value Molecular Weight (g/mol) Key Applications
Target Compound 82–98% Not reported Not reported 260.29 (estimated) Chiral intermediates in total synthesis
Solketal >95% Racemic N/A 132.16 Solvent, flavoring agent
TBDMS-Protected Analog 98% +3.73° (c=1.03, CHCl₃) 0.60 299.16 (M+Na⁺) Intermediate for acrylate derivatives
Ascorbic Acid Acetonide Not reported Not reported N/A 232.19 Antioxidant derivatives

Stereochemical Influence

  • The target compound’s (4R,5S)/(4S) configuration contrasts with solketal’s racemic or single-enantiomer forms, affecting its utility in asymmetric synthesis .
  • The TBDMS-protected analog retains the (4R,5S) configuration, enabling selective functionalization without racemization .
  • Ascorbic acid derivatives (e.g., [11]) rely on (5S)/(4S) stereochemistry for biological activity, unlike the target compound’s structural role .

Properties

IUPAC Name

[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h7-9,12H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIWGPWXTDOFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(OC(O2)(C)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398369
Record name 2,3:4,5-Di-O-isopropylidene-D-arabinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19139-74-3
Record name 2,3:4,5-Di-O-isopropylidene-D-arabinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
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[(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Reactant of Route 3
[(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Reactant of Route 4
[(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Reactant of Route 5
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[(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Reactant of Route 6
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[(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

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